molecular formula C23H19ClN2O5 B11656052 N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}phenylalanine

N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}phenylalanine

Cat. No.: B11656052
M. Wt: 438.9 g/mol
InChI Key: ILXJLBDYUHHFTO-AQTBWJFISA-N
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Description

2-[(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-YL Formamide: This step involves the reaction of furan-2-carboxylic acid with formamide under dehydrating conditions.

    Synthesis of the 4-CHLOROPHENYL Intermediate: This involves the chlorination of benzene to form 4-chlorobenzene, followed by nitration and reduction to form 4-chloroaniline.

    Coupling Reaction: The furan-2-YL formamide and 4-chloroaniline are coupled through a condensation reaction to form the intermediate.

    Final Assembly: The intermediate is then reacted with 3-phenylpropanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

2-[(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to bind to active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID
  • 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID

Uniqueness

The presence of the 4-chlorophenyl group in 2-[(2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

2-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H19ClN2O5/c24-17-10-8-16(9-11-17)13-18(25-22(28)20-7-4-12-31-20)21(27)26-19(23(29)30)14-15-5-2-1-3-6-15/h1-13,19H,14H2,(H,25,28)(H,26,27)(H,29,30)/b18-13-

InChI Key

ILXJLBDYUHHFTO-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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